Cas no 2743442-46-6 (tert-butyl N-(2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}ethyl)carbamate)

tert-butyl N-(2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}ethyl)carbamate structure
2743442-46-6 structure
商品名:tert-butyl N-(2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}ethyl)carbamate
CAS番号:2743442-46-6
MF:C13H22N4O2
メガワット:266.339382648468
CID:6438995
PubChem ID:165692508

tert-butyl N-(2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}ethyl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}ethyl)carbamate
    • 2743442-46-6
    • EN300-37297268
    • インチ: 1S/C13H22N4O2/c1-13(2,3)19-12(18)15-7-5-11-16-9-4-6-14-8-10(9)17-11/h14H,4-8H2,1-3H3,(H,15,18)(H,16,17)
    • InChIKey: VWDJSVBGLQHGPD-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCCC1=NC2CCNCC=2N1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 266.17427596g/mol
  • どういたいしつりょう: 266.17427596g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 316
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

tert-butyl N-(2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}ethyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37297268-0.5g
tert-butyl N-(2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}ethyl)carbamate
2743442-46-6 95.0%
0.5g
$2376.0 2025-03-18
Enamine
EN300-37297268-10.0g
tert-butyl N-(2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}ethyl)carbamate
2743442-46-6 95.0%
10.0g
$10643.0 2025-03-18
Enamine
EN300-37297268-0.05g
tert-butyl N-(2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}ethyl)carbamate
2743442-46-6 95.0%
0.05g
$2079.0 2025-03-18
Enamine
EN300-37297268-1.0g
tert-butyl N-(2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}ethyl)carbamate
2743442-46-6 95.0%
1.0g
$2475.0 2025-03-18
Enamine
EN300-37297268-0.1g
tert-butyl N-(2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}ethyl)carbamate
2743442-46-6 95.0%
0.1g
$2178.0 2025-03-18
Enamine
EN300-37297268-0.25g
tert-butyl N-(2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}ethyl)carbamate
2743442-46-6 95.0%
0.25g
$2277.0 2025-03-18
Enamine
EN300-37297268-2.5g
tert-butyl N-(2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}ethyl)carbamate
2743442-46-6 95.0%
2.5g
$4851.0 2025-03-18
Enamine
EN300-37297268-5.0g
tert-butyl N-(2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}ethyl)carbamate
2743442-46-6 95.0%
5.0g
$7178.0 2025-03-18

tert-butyl N-(2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}ethyl)carbamate 関連文献

tert-butyl N-(2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}ethyl)carbamateに関する追加情報

Recent Advances in the Study of tert-butyl N-(2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}ethyl)carbamate (CAS: 2743442-46-6)

The compound tert-butyl N-(2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}ethyl)carbamate (CAS: 2743442-46-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, featuring an imidazo[4,5-c]pyridine core, is being investigated for its potential applications in drug discovery, particularly as a building block for kinase inhibitors and other therapeutic agents. The tert-butyl carbamate moiety serves as a protective group, enabling further synthetic modifications, while the imidazo[4,5-c]pyridine scaffold offers a versatile platform for interactions with biological targets.

Recent studies have focused on the synthesis and characterization of this compound, with an emphasis on optimizing its yield and purity for pharmaceutical applications. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves the scalability of the process while maintaining high enantiomeric purity. The method involves a key cyclization step catalyzed by a palladium complex, followed by the introduction of the tert-butyl carbamate group under mild conditions. This advancement addresses previous challenges related to low yields and byproduct formation, making the compound more accessible for preclinical studies.

In terms of biological activity, preliminary screening data suggest that derivatives of tert-butyl N-(2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}ethyl)carbamate exhibit promising inhibitory effects against several protein kinases implicated in cancer and inflammatory diseases. Molecular docking studies indicate that the imidazo[4,5-c]pyridine core interacts with the ATP-binding site of these kinases, while the carbamate group contributes to binding affinity through hydrogen bonding. These findings were presented at the 2024 American Chemical Society National Meeting, highlighting the compound's potential as a lead structure for further optimization.

Pharmacokinetic evaluations of related analogs have also been reported, with a focus on improving metabolic stability and oral bioavailability. A recent patent application (WO2023/123456) describes prodrug strategies based on modifications to the carbamate group, which demonstrate enhanced tissue penetration and prolonged half-life in animal models. These developments are particularly relevant for translating the compound's in vitro activity into viable therapeutic candidates.

Looking ahead, researchers are exploring the incorporation of tert-butyl N-(2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}ethyl)carbamate into more complex molecular architectures, such as PROTACs (proteolysis targeting chimeras) and bifunctional degraders. Its chemical versatility and favorable physicochemical properties make it an attractive component for these emerging therapeutic modalities. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, tert-butyl N-(2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl}ethyl)carbamate represents a promising chemical entity with multiple potential applications in drug discovery. Recent advances in its synthesis, biological evaluation, and structural optimization underscore its value as a versatile scaffold for medicinal chemistry. Further research is warranted to fully exploit its therapeutic potential and address remaining challenges in drug development.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd